Cas no 2680870-76-0 (benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate)

benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate Chemical and Physical Properties
Names and Identifiers
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- 2680870-76-0
- EN300-28299137
- benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate
- benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate
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- Inchi: 1S/C17H13N3O4S/c21-17(24-10-12-4-2-1-3-5-12)19-16-18-15(11-25-16)13-6-8-14(9-7-13)20(22)23/h1-9,11H,10H2,(H,18,19,21)
- InChI Key: JCISIYWZDBXXGD-UHFFFAOYSA-N
- SMILES: S1C=C(C2C=CC(=CC=2)[N+](=O)[O-])N=C1NC(=O)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 355.06267708g/mol
- Monoisotopic Mass: 355.06267708g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 459
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 125Ų
- XLogP3: 3.9
benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28299137-1.0g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28299137-10.0g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28299137-0.05g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 0.05g |
$1020.0 | 2025-03-19 | |
Enamine | EN300-28299137-5g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 5g |
$3520.0 | 2023-09-07 | ||
Enamine | EN300-28299137-0.25g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 | |
Enamine | EN300-28299137-0.1g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 0.1g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28299137-2.5g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28299137-0.5g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 0.5g |
$1165.0 | 2025-03-19 | |
Enamine | EN300-28299137-5.0g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28299137-10g |
benzyl N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]carbamate |
2680870-76-0 | 10g |
$5221.0 | 2023-09-07 |
benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate Related Literature
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Wentao Wang,Tao Zheng,Qicheng Zhang,Fan Wu,Yihan Liu,Lin Zhang,Jun Zhang,Mingqian Wang,Yi Sun Biomater. Sci., 2020,8, 1748-1758
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Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653
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Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
Additional information on benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate
Introduction to Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate (CAS No. 2680870-76-0)
Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate, a compound with the chemical identifier CAS No. 2680870-76-0, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic carbamates and has garnered considerable attention due to its unique structural properties and potential biological activities. The molecular structure of this compound incorporates a benzyl group, a nitrophenyl moiety, and a thiazole ring, which collectively contribute to its distinctive chemical and pharmacological characteristics.
The synthesis of Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The incorporation of the nitrophenyl group into the thiazole core is particularly critical, as it influences the electronic properties and reactivity of the molecule. Recent advancements in synthetic methodologies have enabled more efficient and scalable production processes for this compound, making it more accessible for further research and development.
One of the most compelling aspects of Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate is its potential as an intermediate in the development of novel therapeutic agents. The thiazole ring is a well-known pharmacophore found in numerous bioactive compounds, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer activities. The presence of the nitrophenyl group further enhances its pharmacological profile by contributing to electron-withdrawing effects and potential interactions with biological targets.
Recent studies have highlighted the importance of heterocyclic carbamates in drug discovery. These compounds have shown promise in various therapeutic areas due to their ability to modulate biological pathways effectively. Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate has been investigated for its potential role in inhibiting specific enzymes and receptors involved in disease processes. For instance, preliminary research suggests that this compound may exhibit inhibitory activity against certain kinases, which are key targets in cancer therapy.
The structural features of Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate also make it an attractive candidate for further derivatization. By modifying the benzyl or nitrophenyl groups, chemists can explore new analogs with tailored biological activities. This flexibility allows for the optimization of pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Such modifications are crucial for translating promising leads into viable drug candidates.
In addition to its pharmaceutical applications, Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate has shown potential in materials science. The unique electronic properties of the nitrophenyl group make this compound suitable for use in organic electronic devices, such as light-emitting diodes (LEDs) and photovoltaic cells. The thiazole ring contributes to steric hindrance and stability, enhancing the performance of these materials under various conditions.
The investigation of Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate also involves exploring its interaction with biological systems at a molecular level. Computational studies have been instrumental in predicting how this compound might bind to target proteins and enzymes. These simulations provide valuable insights into the binding affinity and mode of action, guiding experimental efforts toward more effective drug design.
Another area of interest is the environmental impact of Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate. Researchers are assessing its biodegradability and toxicity profile to ensure that its use does not pose significant environmental risks. Sustainable synthetic methods are being developed to minimize waste and reduce the environmental footprint associated with its production.
The future prospects for Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-ylcarbamate are promising, with ongoing research aimed at uncovering new applications and improving existing ones. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory discoveries into clinical applications. As our understanding of molecular interactions continues to evolve, compounds like Benzyl N-4-(4-nitrophenyl)-1,3-thiazol-2-yle carbamate will play a crucial role in advancing therapeutic strategies.
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